

Application Notes: ADP-Glo™ Kinase Assay for Drug Discovery Screening

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Compound of Interest

Compound Name: ADP-2

Cat. No.: B1578651

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Introduction

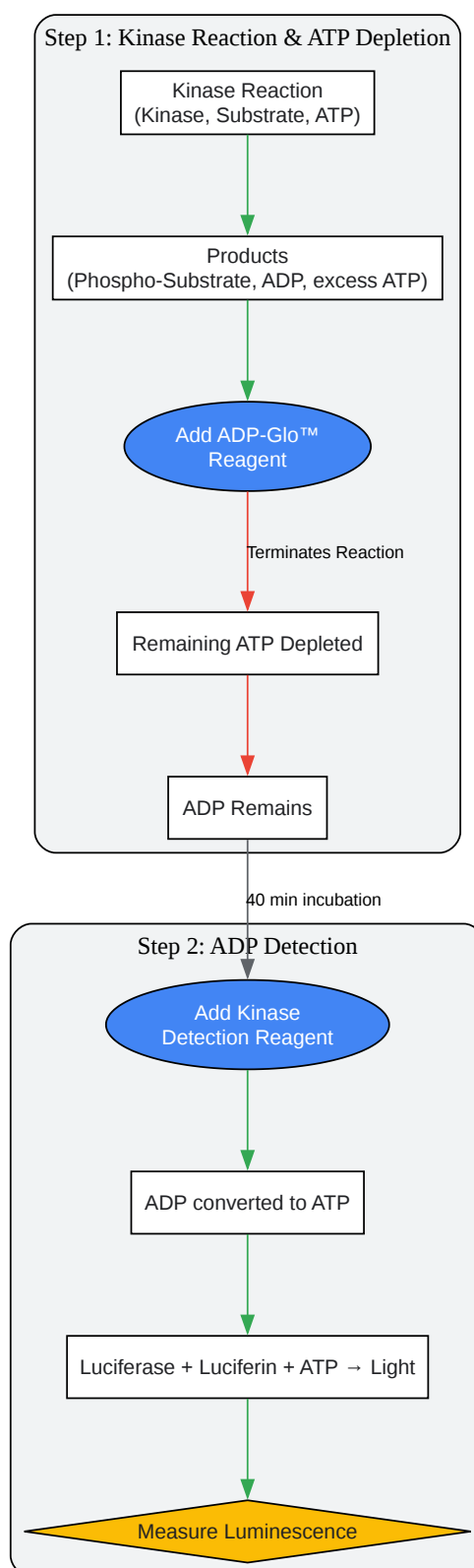
Kinases are a critical class of enzymes involved in a vast array of cellular signaling pathways, regulating processes like cell growth, differentiation, and metabolism[1][2][3]. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them one of the most important families of drug targets[2][3][4]. High-Throughput Screening (HTS) assays are essential for identifying novel kinase inhibitors from large compound libraries[5]. The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescence-based system designed for HTS, offering a robust platform to measure the activity of virtually any ADP-generating enzyme by quantifying the amount of ADP produced during the enzymatic reaction[1][3][5][6].

Assay Principle

The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP formed in a kinase reaction. The luminescent signal generated is directly proportional to the kinase activity[7][8].

- **Kinase Reaction & ATP Depletion:** In the first step, after the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP[1][6][9][10]. This step is crucial for reducing background signal and increasing the assay's sensitivity.

- **ADP Conversion & Signal Generation:** In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced by the kinase back into ATP. It also contains Ultra-Glo™ Luciferase and luciferin, which use the newly synthesized ATP to produce a stable, "glow-type" luminescent signal[1][6][9][10]. The intensity of this light is directly proportional to the initial amount of ADP, and therefore, to the kinase activity[7][9].



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Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Key Advantages for Drug Discovery

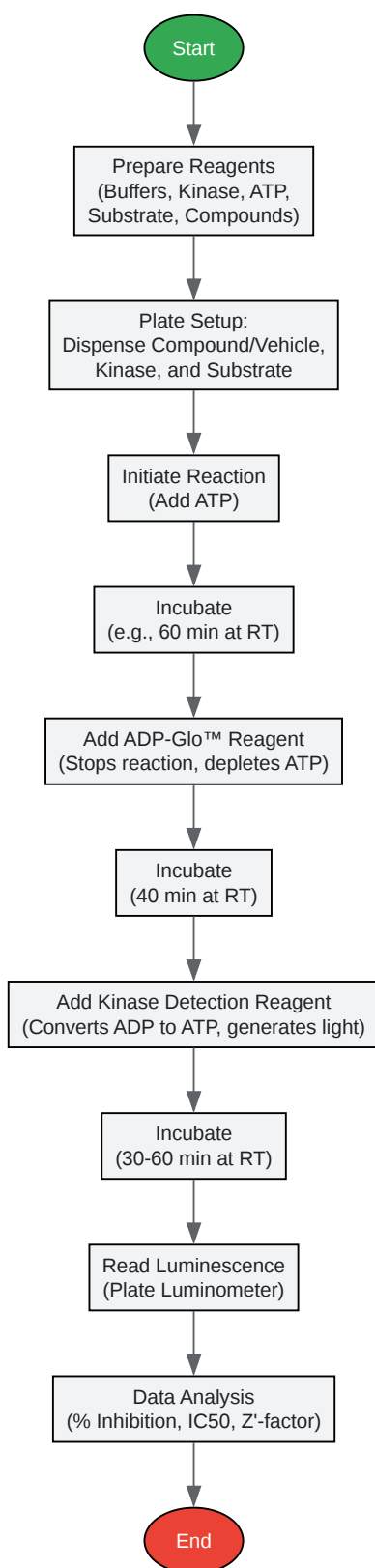
- **Universal Applicability:** Measures the activity of virtually any ADP-generating enzyme, including protein, lipid, and sugar kinases, without the need for specific antibodies or radiolabeled substrates[2][9][11].
- **High Sensitivity and Dynamic Range:** The assay can detect low levels of ATP-to-ADP conversion, making it ideal for kinases with low activity[9][10][12]. It can be used with ATP concentrations up to 1mM, accommodating kinases with high K_m values for ATP[7][12].
- **Suitability for HTS:** The stable luminescent signal, which lasts for over 3 hours, allows for batch processing of multiple plates without the need for injectors[9]. The assay chemistry is robust and shows minimal interference from common library compounds[2]. High Z' -factor values (>0.7) are routinely achieved, indicating excellent assay quality for screening[7][12].
- **Mechanism of Action Studies:** The assay's performance across a broad range of ATP concentrations allows for the differentiation between ATP-competitive and non-competitive inhibitors[9].

Experimental Protocols

The following protocols are designed for a 384-well plate format, which is common for HTS. Volumes can be scaled, but the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent should be maintained[13].

General Experimental Workflow

The overall workflow for a kinase inhibitor screening experiment involves several sequential steps from reagent preparation to final data analysis.



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Caption: General workflow for a kinase inhibitor screening experiment.

Protocol: ATP-to-ADP Standard Curve

To correlate the luminescent output (RLU) with the amount of ADP produced, an ATP-to-ADP conversion curve must be generated using the same ATP concentration as the kinase reaction[6][13][14].

Methodology:

- Prepare 1X kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) [15].
- Prepare stock solutions of Ultra Pure ATP and ADP (e.g., 100 µM) in the kinase buffer. Note: Using other sources of ATP may result in high background due to ADP contamination[14].
- In a 96-well plate or microcentrifuge tubes, combine the ATP and ADP stock solutions to create a series of standards representing different percentages of ATP-to-ADP conversion.
- Transfer 5 µL of each standard to a white, opaque 384-well plate.
- Add 5 µL of ADP-Glo™ Reagent, mix, and incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent, mix, and incubate for 30-60 minutes at room temperature[13].
- Measure luminescence using a plate-reading luminometer.

Data Presentation: Standard Curve Dilutions

% Conversion	Vol. 100 μ M ATP (μ L)	Vol. 100 μ M ADP (μ L)	Final [ATP] (μ M)	Final [ADP] (μ M)
0	100	0	100	0
1	99	1	99	1
2	98	2	98	2
5	95	5	95	5
10	90	10	90	10
20	80	20	80	20
40	60	40	60	40
60	40	60	40	60
80	20	80	20	80
100	0	100	0	100

Table based on dilution schemes provided in technical manuals[14].

Protocol: Kinase Titration for Optimal Enzyme Concentration

This experiment determines the amount of kinase needed to produce a signal that is sufficiently above background for reliable inhibitor screening.

Methodology:

- Perform serial dilutions of the kinase enzyme in the 1X kinase reaction buffer.
- To a 384-well plate, add 2.5 μ L of kinase dilution and 2.5 μ L of a solution containing substrate and ATP at 2X the final desired concentration.

- Include "no enzyme" controls (0% activity) and "100% conversion" controls (using an appropriate ADP standard).
- Incubate the plate for a set time (e.g., 60 minutes) at room temperature.
- Stop the reaction and detect the signal as described in steps 5-7 of the standard curve protocol.
- Calculate the Signal-to-Background (S/B) ratio for each kinase concentration. A concentration that yields an S/B ratio between 5 and 20 is typically chosen for screening^[9].

Data Presentation: Typical Kinase Titration Results

Kinase Conc. (nM)	Average RLU	S/B Ratio	% ATP Conversion
0 (Background)	5,200	1.0	0%
0.5	28,500	5.5	2%
1.0	55,100	10.6	5%
2.0	108,300	20.8	10%
4.0	205,000	39.4	20%
8.0	389,600	74.9	40%

Data is illustrative. S/B

= (Signal_{enzyme} /
Signal_{no enzyme}).

% Conversion is
determined from the
ATP/ADP standard
curve.

Protocol: Single-Dose Inhibitor Screening

This protocol is for a primary HTS campaign to identify "hits" from a compound library at a single concentration.

Methodology:

- Prepare reagents: Kinase, substrate, and ATP at appropriate concentrations in 1X kinase buffer.
- Use a 384-well plate. Add test compounds (e.g., to a final concentration of 10 μ M) and controls.
 - Negative Control (0% Inhibition): Vehicle (e.g., DMSO) instead of compound.
 - Positive Control (100% Inhibition): A known potent inhibitor or no enzyme.
- Add the kinase to all wells except the positive control (no enzyme). Pre-incubate the kinase with the compounds for 10-15 minutes[16].
- Initiate the kinase reaction by adding the ATP/substrate mix. The typical reaction volume is 5 μ L[13].
- Incubate for the optimized time (e.g., 60 minutes) at room temperature.
- Stop the reaction and perform ADP detection as previously described (add 5 μ L ADP-Glo™ Reagent, incubate 40 min; add 10 μ L Kinase Detection Reagent, incubate 30-60 min)[9][13].
- Measure luminescence.
- Calculate the percent inhibition for each compound relative to controls.

Protocol: IC₅₀ Determination (Dose-Response)

This protocol is for secondary screening to determine the potency (IC₅₀ value) of hits identified in the primary screen.

Methodology:

- Prepare serial dilutions (e.g., 10-point, 3-fold dilutions) of the hit compounds.
- Follow the procedure for the single-dose screen (steps 2-7), but add the range of compound concentrations instead of a single dose.

- Measure luminescence for each compound concentration.
- Calculate percent inhibition for each concentration.
- Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Data Table

Inhibitor Conc. (nM)	Log [Inhibitor]	Average RLU	% Inhibition
10000	4.00	58,000	8.3%
3333	3.52	65,000	19.4%
1111	3.05	89,000	41.2%
370	2.57	125,000	68.5%
123	2.09	148,000	85.1%
41	1.61	155,000	91.3%
13.7	1.14	158,000	93.8%
4.6	0.66	160,000	95.5%
1.5	0.18	161,000	96.3%
0 (No Inhibitor)	-	162,500	0.0%
Background	-	5,200	100.0%

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_bkgd) / (Signal_no_inhibitor - Signal_bkgd)). Data is illustrative.

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